Atiprimod Dimaleate

Beschreibung

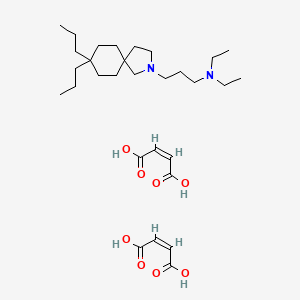

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

183063-72-1 |

|---|---|

Molekularformel |

C30H52N2O8 |

Molekulargewicht |

568.7 g/mol |

IUPAC-Name |

bis((Z)-but-2-enedioic acid);3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI-Schlüssel |

WWCRKTZNNINNOT-SPIKMXEPSA-N |

Isomerische SMILES |

CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Atiprimod Dimaleale: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod Dimaleate, an orally bioavailable small molecule, has demonstrated significant potential in preclinical and clinical studies as a therapeutic agent for various malignancies, particularly multiple myeloma and neuroendocrine tumors.[1][2] Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, makes it a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the core mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Core Mechanism of Action: A Multi-pronged Attack on Cancer

Atiprimod's efficacy stems from its ability to concurrently inhibit several critical signaling pathways that are often dysregulated in cancer. The primary mechanisms include the inhibition of the JAK/STAT and Akt signaling pathways, induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[2][3][4][5]

Inhibition of JAK/STAT Signaling

A key feature of Atiprimod's mechanism is its potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, with a particular emphasis on STAT3.[4][6][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Atiprimod effectively blocks the phosphorylation of JAK2 and JAK3, which in turn prevents the subsequent phosphorylation and activation of downstream STAT3 and STAT5.[3] This disruption of the JAK/STAT cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby sensitizing cancer cells to apoptosis.[4]

Modulation of the PI3K/Akt Signaling Pathway

Atiprimod also exerts its anti-tumor effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Atiprimod has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[3][5]

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the pro-survival JAK/STAT and Akt pathways, Atiprimod triggers programmed cell death, or apoptosis, in cancer cells.[4][8][9] This is evidenced by the activation of caspase-3 and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4] Furthermore, Atiprimod can induce cell cycle arrest, primarily in the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle.[4][8]

Anti-Angiogenic Properties

Broader Signaling Network Modulation

Beyond the core pathways, gene expression analyses have revealed that Atiprimod modulates a wider network of signaling pathways. These include the integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 signaling networks.[11][12] This broad-spectrum activity likely contributes to its ability to overcome the protective effects of the bone marrow microenvironment in multiple myeloma.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potent anti-proliferative and pro-apoptotic effects of this compound across various cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of Atiprimod

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [3] |

| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [3] |

| FDCP-EpoR JAK2 (WT) | - | 0.69 | [3] |

| CMK | Acute Megakaryocytic Leukemia | 0.79 | [3] |

| SP53 | Mantle Cell Lymphoma | ~1-2 | [13] |

| Mino | Mantle Cell Lymphoma | ~1-2 | [13] |

| Grant 519 | Mantle Cell Lymphoma | ~1-2 | [13] |

| Jeko-1 | Mantle Cell Lymphoma | ~1-2 | [13] |

Table 2: Atiprimod-Induced Inhibition of Myeloma Cell Growth

| Cell Line | Inhibition at 5 µM | Inhibition at 8 µM | Reference |

| MM-1 | 96.7% | - | [4] |

| MM-1R | 72% | - | [4] |

| U266B-1 | - | 99% | [4] |

| OCI-MY5 | - | 91.5% | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

Treatment: Cells were treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.[4]

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: Cells treated with Atiprimod were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using the Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT3, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells were treated with Atiprimod for the desired time.

-

Cell Harvesting and Washing: Both adherent and floating cells were collected, washed twice with cold PBS.

-

Staining: Cells were resuspended in 1X binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Atiprimod and a typical experimental workflow for its analysis.

Caption: Atiprimod inhibits the JAK/STAT3 signaling pathway.

Caption: Atiprimod inhibits the PI3K/Akt signaling pathway.

Caption: A typical experimental workflow for evaluating Atiprimod's effects.

Clinical Development and Future Directions

Atiprimod has been evaluated in Phase I and II clinical trials for patients with refractory or relapsed multiple myeloma and low to intermediate-grade neuroendocrine carcinoma.[1][14][15][16] The dosing in these trials has been escalated to determine the maximum tolerated dose (MTD) and to assess safety and efficacy.[14][17] While the MTD had not been reached in some early studies, the drug was generally well-tolerated.[17]

The comprehensive understanding of Atiprimod's mechanism of action, targeting multiple oncogenic pathways, provides a strong rationale for its continued clinical development, both as a single agent and in combination with other targeted therapies or conventional chemotherapy. Further research is warranted to identify predictive biomarkers of response and to explore its therapeutic potential in a broader range of malignancies characterized by the dysregulation of the JAK/STAT and PI3K/Akt pathways.

References

- 1. Atiprimod Trials [callistopharma.com]

- 2. Atiprimod [callistopharma.com]

- 3. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]

- 11. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Callisto Pharmaceuticals Opens Additional Site for Phase II Clinical Trial of Atiprimod in Advanced Carcinoid Cancer Patients - BioSpace [biospace.com]

- 17. ashpublications.org [ashpublications.org]

Atiprimod Dimaleate: A Technical Guide to its Function as a JAK2/JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod Dimaleate is a small molecule compound that has demonstrated potential as an inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). This technical guide provides an in-depth overview of the preclinical data supporting the role of Atiprimod as a JAK2/JAK3 inhibitor, its mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases where the JAK-STAT signaling pathway plays a critical role.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Atiprimod exerts its effects by targeting and inhibiting the catalytic activity of JAK2 and JAK3, two key members of the JAK family.

This inhibition of JAK2 and JAK3 by Atiprimod leads to a reduction in the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][2][3] The lack of STAT activation prevents their translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival. This ultimately leads to cell cycle arrest and the induction of apoptosis in susceptible cell populations.[4]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potential of Atiprimod has been evaluated in various preclinical studies, primarily through cell-based assays. The half-maximal inhibitory concentration (IC50) values for cell proliferation provide a quantitative measure of the compound's potency against different cell lines, including those harboring wild-type or mutated forms of JAK2 and JAK3.

| Cell Line | JAK Status | IC50 (µM) for Cell Proliferation | Reference |

| FDCP-EpoR JAK2 (WT) | Wild-Type JAK2 | 0.69 | [1][2] |

| FDCP-EpoR JAK2 (V617F) | Mutant JAK2 | 0.42 | [1][2] |

| SET-2 | Mutant JAK2 (V617F) | 0.53 | [1][2] |

| CMK | Mutant JAK3 | 0.79 | [1][2] |

| U266B-1 (Multiple Myeloma) | Not specified | ~8 (at 48h) | [4] |

| OCI-MY5 (Multiple Myeloma) | Not specified | ~8 (at 48h) | [4] |

| MM-1 (Multiple Myeloma) | Not specified | ~5 (at 48h) | [4] |

| MM-1R (Multiple Myeloma) | Not specified | ~5 (at 48h) | [4] |

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition by Atiprimod

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by Atiprimod.

References

- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Atiprimod Dimaleale's Blockade of IL-6 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod Dimaleate is a small molecule compound that has demonstrated potent anti-inflammatory and anti-neoplastic activities. A significant body of preclinical research has elucidated its mechanism of action, highlighting its ability to interfere with the Interleukin-6 (IL-6) signaling cascade. This technical guide provides an in-depth overview of Atiprimod's effects on IL-6 signaling, with a focus on its impact on STAT3 phosphorylation. It is intended to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular interactions and experimental workflows.

Introduction to this compound and IL-6 Signaling

Interleukin-6 is a pleiotropic cytokine that plays a critical role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and malignancies such as multiple myeloma. The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, survival, and inflammation.

Atiprimod Dimaleale has emerged as a promising therapeutic agent due to its ability to modulate this critical signaling pathway. Preclinical studies have shown that Atiprimod can inhibit the proliferation of cancer cells and reduce inflammatory responses by blocking IL-6-mediated STAT3 activation.[1][2][3][4] This guide will delve into the specifics of this blockade, presenting the key experimental evidence and methodologies.

Mechanism of Action: Inhibition of STAT3 Phosphorylation

The primary mechanism by which this compound disrupts IL-6 signaling is through the inhibition of STAT3 phosphorylation.[1][2][3] This action effectively halts the downstream signaling cascade, preventing the transcriptional activation of IL-6 target genes. Furthermore, evidence suggests that Atiprimod may also suppress the production of IL-6 itself, creating a dual-pronged blockade of the pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical IL-6 signaling pathway and the inhibitory effect of this compound.

Figure 1. Atiprimod's inhibition of the IL-6/JAK/STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on multiple myeloma (MM) cell lines.

Table 1: Inhibition of Multiple Myeloma Cell Proliferation

| Cell Line | Atiprimod Concentration (µM) | Inhibition of Growth (%) |

| MM-1 | 5 | 96.7 |

| MM-1R | 5 | 72.0 |

| U266B-1 | 8 | 99.0 |

| OCI-MY5 | 8 | 91.5 |

Data extracted from studies by Amit-Vazina et al. showing the dose-dependent inhibition of proliferation in various MM cell lines after 72 hours of treatment, as measured by MTT assay.[2]

Table 2: Suppression of IL-6 Production in U266-B1 Cells

| Time (hours) | IL-6 Level (Control) (pg/mL) | IL-6 Level (Atiprimod 8 µM) (pg/mL) |

| 1 | 28 | 23 |

| 6 | 71 | 42 |

| 8 | 60 | 53 |

| 16 | 222 | 130 |

This table demonstrates the ability of Atiprimod to suppress the constitutive production of IL-6 by U266-B1 multiple myeloma cells over a 16-hour period, as determined by ELISA.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on IL-6 signaling.

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of Atiprimod on the proliferation of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., U266-B1, OCI-MY5, MM-1, MM-1R)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Culture multiple myeloma cells in RPMI-1640 with 10% FBS to logarithmic growth phase.

-

Harvest and count the cells. Seed 5 x 104 cells per well in a 96-well plate.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well.

-

Leave at room temperature in the dark for 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot for STAT3 and Phospho-STAT3 (pSTAT3)

This protocol is designed to detect the levels of total STAT3 and phosphorylated STAT3 in response to Atiprimod treatment.

Figure 2. Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Materials:

-

U266-B1 cells

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (rabbit anti-pSTAT3, rabbit anti-STAT3)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture U266-B1 cells and treat with Atiprimod (e.g., 8 µM) for various time points (e.g., 0, 1, 4, 8, 16 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to quantify the amount of IL-6 secreted by cells into the culture medium.

Materials:

-

Human IL-6 ELISA kit (containing pre-coated plates, detection antibody, standard, and substrate)

-

Cell culture supernatants from Atiprimod-treated and control cells

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Collect cell culture supernatants at different time points from cells treated with or without Atiprimod (e.g., 8 µM).

-

Add standards and samples to the wells of the pre-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells multiple times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark for 15-20 minutes.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the concentration of IL-6 in the samples based on the standard curve.

Apoptosis (TUNEL) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by Atiprimod.

Materials:

-

TUNEL assay kit

-

U266-B1 cells

-

This compound

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat U266-B1 cells with Atiprimod (e.g., 8 µM) for a specified time (e.g., 24 hours).

-

Harvest and fix the cells with a fixation solution.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells for fluorescence using either a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in DNA fragmentation and apoptosis.

Conclusion

Atiprimod Dimaleale effectively blocks the IL-6 signaling pathway, primarily through the inhibition of STAT3 phosphorylation. This mechanism is supported by robust preclinical data demonstrating its ability to inhibit the proliferation of multiple myeloma cells, suppress IL-6 production, and induce apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Atiprimod and other molecules targeting the IL-6/STAT3 axis. The quantitative data and visual aids are intended to facilitate a deeper understanding of Atiprimod's mechanism of action for professionals in the field of drug discovery and development.

References

Atiprimod Dimaleale: A Technical Guide for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod Dimaleate, a novel, orally bioavailable small molecule, has demonstrated significant anti-tumor activity in preclinical and early clinical studies of multiple myeloma (MM).[1][2] Initially investigated for its anti-inflammatory properties, Atiprimod has emerged as a promising therapeutic agent for this hematological malignancy due to its multifaceted mechanism of action targeting key survival pathways in myeloma cells.[3][4] This technical guide provides a comprehensive overview of the current research on this compound in the context of multiple myeloma, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Atiprimod exerts its anti-myeloma effects through the modulation of several critical signaling pathways, primarily by inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] The aberrant activation of the STAT3 pathway, often driven by interleukin-6 (IL-6), is a hallmark of multiple myeloma, promoting cell proliferation, survival, and drug resistance.[3][6][7]

Atiprimod has been shown to block the phosphorylation of STAT3, thereby inhibiting its downstream signaling cascade.[3][8] This disruption of the IL-6/STAT3 axis leads to several key cellular events:

-

Downregulation of Anti-Apoptotic Proteins: Atiprimod treatment results in the decreased expression of key anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][8]

-

Induction of Apoptosis: By downregulating survival signals and activating the caspase cascade, Atiprimod induces programmed cell death in myeloma cells.[3][8] This is evidenced by the activation of caspase-3 and subsequent cleavage of poly(adenosine diphosphate-ribose) polymerase (PARP).[3][8]

-

Cell Cycle Arrest: Atiprimod has been observed to block multiple myeloma cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and cell division.[3][8]

-

Inhibition of NF-κB: Atiprimod has also been shown to inhibit the activity of NF-κB, another critical transcription factor for myeloma cell survival and IL-6 production.[8]

Beyond the STAT3 pathway, gene expression profiling has revealed that Atiprimod modulates a broader range of signaling networks, including the integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 pathways.[1][9]

Preclinical Data

In Vitro Studies

Atiprimod has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of multiple myeloma cell lines, including those dependent on and independent of IL-6 for survival.[1] The inhibitory effects are both time- and dose-dependent.[3][8]

| Cell Line | Atiprimod Concentration | Effect | Reference |

| U266-B1 | 8 µM | 99% inhibition of cell growth | [8] |

| OCI-MY5 | 8 µM | 91.5% inhibition of cell growth | [8] |

| MM-1 | 5 µM | 96.7% inhibition of cell growth | [8] |

| MM-1R | 5 µM | 72% inhibition of cell growth | [8] |

| U266-B1 | 8 µM (4 hours) | 46.27% of cells undergoing apoptosis | [8] |

| Primary MM Cells (from 5 patients) | 1-8 µM | Dose-dependent suppression of colony formation | [8] |

The anti-proliferative effects of Atiprimod were not reversed by the addition of IL-6, vascular endothelial growth factor (VEGF), or bone marrow stromal cells, indicating its ability to overcome the protective effects of the tumor microenvironment.[8]

In Vivo Studies

The in vivo efficacy of Atiprimod has been evaluated in several murine models of multiple myeloma, confirming its anti-tumor activity.[1][9]

| Model | Key Findings | Reference |

| Subcutaneous MM Xenograft | Confirmed in vivo anti-MM activity and established a dose-response. | [1] |

| SCID-hu with INA-6 cells | Demonstrated the ability to overcome the protective effects of the bone marrow microenvironment on MM cell growth, survival, and drug resistance. | [1] |

| SCID-hu with primary patient MM cells | Confirmed activity in a model that recapitulates the clinical condition of primary human disease. | [1] |

Furthermore, in vivo studies have shown that Atiprimod treatment leads to a reduced number of osteoclasts, suggesting a beneficial effect on bone remodeling, a significant clinical issue in multiple myeloma.[1][9]

Clinical Data

Early-phase clinical trials have been conducted to evaluate the safety and efficacy of Atiprimod in patients with relapsed or refractory multiple myeloma.[5][10]

A Phase I/IIa multi-center, open-label, dose-escalation study (NCT00086216) was initiated to determine the maximum tolerated dose (MTD) of Atiprimod.[10][11][12]

| Trial Identifier | Phase | Status | Key Information | Reference |

| NCT00086216 | I/IIa | Completed | Dose-escalation study in patients with refractory or relapsed multiple myeloma. Doses up to 180 mg/day were administered, with plans for higher doses. The trial also investigated Atiprimod in combination with ursodiol. | [10][11][12] |

In a Phase I trial, Atiprimod was administered orally for 14 consecutive days followed by a 14-day rest period.[5] Dose levels ranged from 30 mg to 180 mg per day.[5] The drug was generally well-tolerated in a heavily pretreated patient population.[5] While no objective responses were reported at the lower dose levels, some patients experienced subjective improvements in bone pain.[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation, as used in the preclinical evaluation of Atiprimod.

Methodology:

-

Cell Seeding: Myeloma cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal calf serum.[13]

-

Drug Treatment: Atiprimod is added to the wells at various concentrations (e.g., 1-10 µM). Control wells receive vehicle only.

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) can be calculated.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as STAT3, p-STAT3, and Bcl-2.

Methodology:

-

Cell Lysis: Myeloma cells treated with and without Atiprimod are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

-

Cell Treatment: Myeloma cells are treated with Atiprimod for a specified time.

-

Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma with a well-defined mechanism of action centered on the inhibition of the critical STAT3 signaling pathway. Its ability to induce apoptosis, inhibit proliferation, and overcome the protective effects of the bone marrow microenvironment has been demonstrated in robust preclinical studies. While early clinical trials have established its safety profile, further investigation into its efficacy at higher doses and in combination with other anti-myeloma agents is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of Atiprimod and other novel compounds in the field of multiple myeloma research.

References

- 1. ashpublications.org [ashpublications.org]

- 2. | BioWorld [bioworld.com]

- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. STAT3: A Promising Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atiprimod Trials [callistopharma.com]

- 11. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

Atiprimod Dimaleale: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod Dimaleate is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents.[1] It has demonstrated potent anti-inflammatory, anti-angiogenic, and antineoplastic activities in a range of preclinical studies.[1] The primary mechanism of action of Atiprimod is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cell proliferation, survival, and differentiation.[2] By targeting STAT3 and its upstream activators, Atiprimod disrupts critical cellular processes implicated in various pathologies, including cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Molecular Structure and Properties

This compound is the dimaleate salt of Atiprimod. The core structure is an azaspirodecane derivative.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂N₂O₈ | --INVALID-LINK-- |

| Molecular Weight | 568.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2Z)-but-2-enedioic acid;2-(3-(diethylamino)propyl)-8,8-dipropyl-2-azaspiro[4.5]decane | --INVALID-LINK-- |

| CAS Number | 183063-72-1 | --INVALID-LINK-- |

| Appearance | Not explicitly stated in the provided results. | |

| Solubility | Not explicitly stated in the provided results. |

Mechanism of Action

Atiprimod's primary mechanism of action is the inhibition of STAT3 phosphorylation.[2] STAT3 is a transcription factor that is often constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] Atiprimod has also been shown to inhibit the phosphorylation of Janus Kinase 2 (JAK2) and JAK3, which are upstream activators of STAT3.[1]

The inhibition of the JAK/STAT3 pathway by Atiprimod leads to the downregulation of several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, and subsequently induces apoptosis in cancer cells.[2] Furthermore, Atiprimod's interference with STAT3 signaling disrupts the pathways of key cytokines and growth factors, notably Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[2][4]

Inhibition of IL-6 Signaling Pathway

Interleukin-6 is a pro-inflammatory cytokine that promotes the growth and survival of various cancer cells, particularly multiple myeloma.[2] IL-6 signaling is mediated through the JAK/STAT3 pathway. Atiprimod has been shown to suppress IL-6 production and inhibit IL-6-induced STAT3 phosphorylation.[2]

Caption: Atiprimod inhibits the IL-6 signaling pathway.

Inhibition of VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Atiprimod has been shown to inhibit VEGF-induced proliferation and migration of endothelial cells.[5] This anti-angiogenic effect is, at least in part, mediated through the inhibition of the STAT3 signaling pathway, which is downstream of VEGF receptor activation.[4]

Caption: Atiprimod inhibits the VEGF signaling pathway.

In Vitro Efficacy

Atiprimod has demonstrated potent anti-proliferative activity against a variety of cancer cell lines, with IC50 values typically in the low micromolar range.

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Source |

| U266-B1 | Multiple Myeloma | ~8 | [2] |

| OCI-MY5 | Multiple Myeloma | ~8 | [2] |

| MM-1 | Multiple Myeloma | ~5 | [2] |

| MM-1R | Multiple Myeloma | ~5 | [2] |

| FDCP-EpoR JAK2(V617F) | Myeloproliferative Neoplasm Model | 0.42 | [1] |

| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [1] |

| FDCP-EpoR JAK2(WT) | Myeloproliferative Neoplasm Model | 0.69 | [1] |

| CMK | Acute Megakaryocytic Leukemia | 0.79 | [1] |

Preclinical Pharmacokinetics

Specific preclinical pharmacokinetic parameters such as half-life, clearance, and oral bioavailability for Atiprimod Dimaleale were not detailed in the publicly available literature reviewed for this guide. Further investigation into dedicated pharmacokinetic studies is recommended for this information.

Clinical Development

A Phase I/IIa clinical trial (NCT00086216) was conducted to evaluate the safety and efficacy of Atiprimod in patients with refractory or relapsed multiple myeloma.[6][7] The study was an open-label, dose-escalation trial.[6][7] While the trial has been completed, detailed results regarding efficacy and safety have not been widely published.

Table 3: this compound Phase I/IIa Clinical Trial (NCT00086216) Design

| Parameter | Details | Source |

| Phase | I/IIa | [6][7] |

| Indication | Refractory or Relapsed Multiple Myeloma | [6][7] |

| Study Design | Open-label, Dose Escalation | [6][7] |

| Oral Dose Levels (Atiprimod alone) | 30, 60, 90, 120, 180, 240, 300, 360, 420, 480 mg/day | [6][7] |

| Status | Completed | [6] |

Experimental Protocols

Western Blotting for STAT3 Phosphorylation

This protocol describes the detection of total and phosphorylated STAT3 in cell lysates following treatment with Atiprimod.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (for total STAT3):

-

The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal loading.

-

Caption: Western Blotting Workflow for STAT3 Phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to assess the effect of Atiprimod on the cell cycle distribution of cancer cells.[3]

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Plate cells and treat with desired concentrations of Atiprimod Dimaleale for the indicated times.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on DNA content (PI fluorescence intensity).

-

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and inhibit proliferation in cancer cells, coupled with its anti-angiogenic properties, makes it a compelling candidate for further investigation in oncology and other diseases characterized by aberrant STAT3 activity. This technical guide provides a foundational understanding of Atiprimod's molecular characteristics and biological effects to aid researchers in their future studies. Further research is warranted to fully elucidate its pharmacokinetic profile and to obtain detailed efficacy and safety data from clinical trials.

References

- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Atiprimod Dimaleale: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atiprimod Dimaleate, a novel azaspirane derivative, has been the subject of extensive preclinical and clinical investigation as a potential therapeutic agent for various malignancies. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction and Discovery

Atiprimod, chemically known as N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, is a cationic amphiphilic molecule. While the detailed, step-by-step synthesis protocol is proprietary and typically found within patent literature, the synthesis of related azaspirane compounds has been described. The dimaleate salt form of Atiprimod was developed to improve its pharmaceutical properties.

Mechanism of Action: Targeting Key Signaling Pathways

Atiprimod exerts its anti-tumor effects through the modulation of several critical intracellular signaling pathways, primarily the JAK/STAT and PI3K/Akt pathways, which are often dysregulated in cancer.

Inhibition of the JAK/STAT Pathway

Atiprimod has been identified as a potent inhibitor of Janus kinases (JAK), particularly JAK2 and JAK3. This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3. The constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation, survival, and angiogenesis in many cancers. By blocking this pathway, Atiprimod disrupts these oncogenic processes.

Inhibition of the PI3K/Akt Pathway

In addition to its effects on the JAK/STAT pathway, Atiprimod has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of the PI3K pathway. The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Inhibition of Akt phosphorylation by Atiprimod leads to the downregulation of anti-apoptotic proteins and contributes to the induction of apoptosis in cancer cells.

Preclinical Development

The anti-cancer properties of Atiprimod have been extensively evaluated in a variety of preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-Proliferative Activity

Atiprimod has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell types are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [1] |

| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [1] |

| FDCP-EpoR JAK2 (WT) | - | 0.69 | [1] |

| CMK | Acute Megakaryocytic Leukemia | 0.79 | [1] |

| MM.1S | Multiple Myeloma | 0.6 - 1.0 | [2] |

| U266 | Multiple Myeloma | ~5.0 | [3] |

| OCI-MY5 | Multiple Myeloma | <8.0 | [3] |

| MM-1 | Multiple Myeloma | <5.0 | [3] |

| MM-1R | Multiple Myeloma (Dox-resistant) | <5.0 | [3] |

| Primary Myeloma Cells | Multiple Myeloma | 1.25 - 5.0 | [2] |

Induction of Apoptosis

A key mechanism of Atiprimod's anti-tumor activity is the induction of apoptosis, or programmed cell death. Studies have shown that Atiprimod treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]

In Vivo Efficacy

In vivo studies using animal models have confirmed the anti-tumor activity of Atiprimod. In a severe combined immunodeficient (SCID) mouse model of human multiple myeloma, Atiprimod demonstrated significant anti-tumor activity.[6]

Clinical Development

Based on promising preclinical data, this compound has advanced into clinical trials for several cancer indications.

Multiple Myeloma

A Phase I/IIa clinical trial was conducted to evaluate the safety and efficacy of Atiprimod in patients with refractory or relapsed multiple myeloma.[7][8] The study employed a dose-escalation design, with oral doses ranging from 30 mg/day to 480 mg/day.[8] While the maximum tolerated dose (MTD) was not reached in the initial cohorts, some patients experienced a reduction in M-protein levels.

Neuroendocrine Carcinoma

Atiprimod has also been investigated in a Phase II open-label study for patients with low to intermediate-grade neuroendocrine carcinoma.[9][10] The trial enrolled patients who had disease progression despite standard therapy.[3] Interim results from a prior Phase I trial in advanced cancer patients showed that three out of five patients with advanced carcinoid cancer had measurable tumor regressions.[3]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of Atiprimod.

Cell Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of Atiprimod for a specified duration (e.g., 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured to determine cell viability.

-

[³H]-Thymidine Incorporation Assay: Cells are treated with Atiprimod as described above. During the final hours of incubation, [³H]-thymidine is added to the culture medium. The amount of radiolabeled thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter, providing a quantitative measure of cell division.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with Atiprimod and then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Cells are fixed and permeabilized, and then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by microscopy or quantified by flow cytometry.[11]

STAT3 Phosphorylation Assays

-

Western Blotting: Cells are treated with Atiprimod, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). Following incubation with a secondary antibody conjugated to a detection enzyme, the protein bands are visualized and quantified.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Cell lysates are added to microplate wells coated with a capture antibody for STAT3. A detection antibody for p-STAT3, conjugated to an enzyme, is then added. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p-STAT3 and is measured using a plate reader.[11]

-

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to assess the DNA-binding activity of STAT3. Nuclear extracts from Atiprimod-treated cells are incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates reduced STAT3 DNA-binding activity.[11]

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the JAK/STAT and PI3K/Akt signaling pathways. Extensive preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. Clinical trials have provided initial evidence of its potential therapeutic utility in multiple myeloma and neuroendocrine carcinoma. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of Atiprimod Dimaleale and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a solid foundation of the discovery and development of this compound for the scientific and drug development communities.

References

- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Callisto Pharmaceuticals Completes Enrollment of Phase II Trial of Atiprimod in Neuroendocrine Cancer - BioSpace [biospace.com]

- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]

- 9. Atiprimod [callistopharma.com]

- 10. Atiprimod Trials [callistopharma.com]

- 11. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Atiprimod Dimaleale: An In-Depth Technical Guide to its In Vitro Anti-Proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of Atiprimod Dimaleate, a novel oral agent with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor properties. This document details the compound's mechanism of action, summarizes its effects on various cancer cell lines, and provides detailed experimental protocols for key assays used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways crucial for cancer cell growth, survival, and proliferation. The primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Atiprimod has been shown to block the phosphorylation of STAT3, a critical step in its activation, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[1][2][3]

Furthermore, Atiprimod impacts other significant pathways including the Janus kinase (JAK)/STAT pathway by inhibiting the phosphorylation of JAK2 and JAK3.[1] It also downregulates the activity of the nuclear factor kappa B (NF-κB) signaling pathway.[2] In some cancer cell types, such as breast cancer, Atiprimod has been observed to induce persistent endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP axis, which leads to apoptosis.[1][4]

In Vitro Anti-Proliferative Activity

Atiprimod has demonstrated potent, dose- and time-dependent anti-proliferative activity across a range of human cancer cell lines.

Table 1: Anti-Proliferative Activity of Atiprimod in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay | Concentration | Time (hours) | Effect | Citation |

| U266-B1 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |

| OCI-MY5 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |

| MM-1 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |

| MM-1R | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |

| MM.1S | Growth Assay | 0.6-2.5 µM | 48 | Inhibition of growth | [1] |

| U266 | Growth Assay | 0.6-2.5 µM | 48 | Inhibition of growth | [1] |

| INA-6 | ³H-Thymidine Incorporation | 0-5 µM | 24, 48 | Time- and dose-dependent inhibition of proliferation | [5] |

| OPM1 | ³H-Thymidine Incorporation | 0-5 µM | 24, 48 | Time- and dose-dependent inhibition of proliferation | [5] |

| Primary MM Cells | MTT Assay | 1-8 µM | - | Dose-dependent suppression of metabolic activity | [2] |

| Primary MM Cells | Colony Formation Assay | 1-8 µM | - | Dose-dependent suppression of colony formation | [2] |

Table 2: Anti-Proliferative Activity of Atiprimod in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | IC₅₀ (µM) | Assay | Citation |

| SP53 | 1-2 | ³H-Thymidine Incorporation | [6] |

| Mino | 1-2 | ³H-Thymidine Incorporation | [6] |

| Grant 519 | 1-2 | ³H-Thymidine Incorporation | [6] |

| Jeko-1 | 1-2 | ³H-Thymidine Incorporation | [6] |

| Primary MCL Cells | 2-4 | ³H-Thymidine Incorporation | [6] |

Table 3: Effects of Atiprimod on Other Cancer Cell Lines and Processes

| Cell Line/Process | Assay | Concentration | Time (hours) | Effect | Citation |

| MDA-MB-231 (Breast Cancer) | Cell Viability, Colony Formation | Dose- and time-dependent | - | Inhibition of cell viability and colony formation | [4] |

| MDA-MB-468 (Breast Cancer) | Cell Viability, Colony Formation | Dose- and time-dependent | - | Inhibition of cell viability and colony formation | [4] |

| HepG2.2.15 (Hepatocellular Carcinoma) | - | Indicated concentrations | - | Abolished constitutive activation of STAT3 | [7] |

| AD38 (Hepatocellular Carcinoma) | - | Indicated concentrations | - | Abolished constitutive activation of STAT3 | [7] |

| HUVECs | Capillary Network Formation | 1.25-2.5 µM | 6 | Inhibition of capillary network formation | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

Atiprimod Dimaleale's Impact on VEGF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod Dimaleate is a small molecule drug candidate that has demonstrated potent anti-proliferative and anti-angiogenic activities. This technical guide delves into the core mechanism of Atiprimod's effect on Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor angiogenesis. This document provides a comprehensive overview of the current understanding of Atiprimod's mechanism of action, supported by available data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Introduction to this compound and VEGF Signaling

This compound is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various cancers, including multiple myeloma and carcinoid cancer.[1] Its multifaceted mechanism of action includes the induction of apoptosis, inhibition of cell proliferation, and modulation of cytokine secretion.[1][2] A key aspect of its anti-cancer activity lies in its ability to interfere with tumor-induced angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. VEGF, a potent mitogen for endothelial cells, binds to its receptor, VEGF Receptor 2 (VEGFR2), on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events, ultimately leading to endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

This compound's Mechanism of Action on VEGF Signaling

This compound exerts its anti-angiogenic effects through a multi-pronged attack on the VEGF signaling pathway. The primary mechanisms include:

-

Inhibition of VEGF Secretion: Atiprimod has been shown to reduce the production and secretion of VEGF from tumor cells. By decreasing the availability of the VEGF ligand, Atiprimod indirectly inhibits the activation of VEGFR2 on endothelial cells.

-

Inhibition of Endothelial Cell Proliferation and Migration: Atiprimod directly inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[2] This suggests an interference with the downstream signaling cascade initiated by VEGFR2 activation.

-

Disruption of Tube Formation: In in vitro angiogenesis assays, Atiprimod disrupts the formation of capillary-like structures (tube formation) by endothelial cells, a crucial step in the formation of new blood vessels.[2]

-

Inhibition of Downstream Signaling Kinases: While direct inhibition of VEGFR2 kinase activity by Atiprimod has not been explicitly quantified in the reviewed literature, its known inhibitory effects on other kinases, such as STAT3 and Akt, which are downstream effectors of VEGF signaling, suggest a potential broader kinase inhibitory profile that could contribute to its anti-angiogenic effects.

The following diagram illustrates the proposed mechanism of action of this compound on the VEGF signaling pathway.

Caption: this compound's inhibitory effects on the VEGF signaling pathway.

Quantitative Data on the Effects of this compound

| Assay | Cell Line(s) | Effect of this compound | Reference |

| Cell Proliferation | Panel of human cancer cell lines (NCI) | IC50 values in the low micromolar range. | [2] |

| Cell Proliferation | MM-1 and MM-1R multiple myeloma cells | 96.7% and 72% inhibition at 5 µM, respectively. | [1] |

| Cell Proliferation | U266B-1 and OCI-MY5 multiple myeloma cells | 99% and 91.5% inhibition at 8 µM, respectively. | [1] |

| VEGF-induced HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation. | [2] |

| VEGF-induced HUVEC Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of migration. | [2] |

| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Disruption of cord formation. | [2] |

| In vivo Angiogenesis (CAM Assay) | Chick Chorioallantoic Membrane | Suppression of new blood vessel formation. | [2] |

| VEGF Secretion | Tumor cells | Reduced production of VEGF. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on VEGF signaling.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of Atiprimod on VEGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A (VEGF165)

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., WST-1, MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS and allow them to adhere overnight.

-

Starvation: The following day, replace the medium with a basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of this compound in basal medium. Add the Atiprimod dilutions to the wells, followed by the addition of a final concentration of 20 ng/mL VEGF-A to stimulate proliferation. Include control wells with vehicle (DMSO) and VEGF-A alone, and vehicle alone.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of Atiprimod compared to the VEGF-A stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Atiprimod concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the endothelial cell proliferation assay.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol details the detection of phosphorylated VEGFR2 (p-VEGFR2) in HUVECs treated with Atiprimod.

Materials:

-

HUVECs

-

EGM-2 medium

-

Recombinant Human VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Starve the cells in basal medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with 50 ng/mL VEGF-A for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total VEGFR2 and a loading control like β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-VEGFR2 to total VEGFR2 to determine the effect of Atiprimod on receptor phosphorylation.

Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of Atiprimod on the formation of new blood vessels.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile PBS

-

This compound

-

Thermanox coverslips or sterile filter paper discs

-

Stereomicroscope

-

Digital camera

-

Image analysis software

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 7-8, place a Thermanox coverslip or a sterile filter paper disc soaked with a known concentration of this compound (or vehicle control) onto the CAM.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Imaging and Analysis: On day 10-11, open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total vessel length in a defined area using image analysis software.

-

Data Analysis: Compare the extent of angiogenesis in the Atiprimod-treated group to the vehicle control group to determine the anti-angiogenic effect.

Conclusion

This compound demonstrates significant anti-angiogenic properties by targeting the VEGF signaling pathway. Its ability to inhibit VEGF secretion and suppress VEGF-induced endothelial cell proliferation, migration, and tube formation underscores its potential as an anti-cancer therapeutic. While direct quantitative data on its interaction with VEGFR2 is still emerging, the available cellular and in vivo data provide a strong rationale for its continued investigation. The experimental protocols provided in this guide offer a framework for further elucidating the precise molecular mechanisms of Atiprimod's anti-angiogenic activity and for evaluating its efficacy in preclinical and clinical settings.

References

Atiprimod Dimaleate: A Technical Guide to its Induction of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod Dimaleate, a small molecule inhibitor, has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby preventing cancer cell replication and promoting apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental protocols for investigation, and quantitative data related to Atiprimod-induced cell cycle arrest. The primary signaling pathways implicated in this process are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Dual Pathway Modulation

This compound exerts its influence on the cell cycle through a dual mechanism involving the suppression of a key proliferative signaling pathway and the activation of a cellular stress response pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in promoting cell proliferation and survival. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that drive cell cycle progression and inhibit apoptosis. Atiprimod has been shown to effectively inhibit the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus.[1] This blockade of STAT3 signaling leads to the downregulation of key downstream targets involved in cell cycle control.

Activation of the PERK/eIF2α/ATF4/CHOP Pathway

Atiprimod also induces endoplasmic reticulum (ER) stress, which in turn activates the PERK signaling pathway.[2][3] PERK is a transmembrane protein that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, which helps to alleviate the ER stress. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key factor in inducing cell cycle arrest and apoptosis under prolonged ER stress.[2][3]

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.

| Cell Line | Treatment | % Sub-G0 | % G0/G1 | % S | % G2/M | Citation |

| U266-B1 (Multiple Myeloma) | Control (0 min) | 1.8 | 45.3 | 38.9 | 14.0 | [2][4] |

| 6 µM Atiprimod (60 min) | 44.3 | 28.1 | 18.9 | 8.7 | [2][4] | |

| 6 µM Atiprimod (90 min) | 52.2 | 22.4 | 16.8 | 8.6 | [2][4] |

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation |

| MDA-MB-231 (Breast Cancer) | Control | 57.9 | - | - | [5] |

| Atiprimod | Induces G1 arrest | - | - | [6] |

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation |

| MDA-MB-468 (Breast Cancer) | Control | - | - | - | [7] |

| Atiprimod | - | Induces S phase arrest | - | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Atiprimod and a typical experimental workflow for studying its effects on the cell cycle.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

-

Atiprimod Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for different time points. Include an untreated control.

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will be used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-